molecular formula C11H22N2O2 B13365672 (3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol

(3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol

Cat. No.: B13365672
M. Wt: 214.30 g/mol
InChI Key: SHDWCDLJNWHDAN-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol is a chiral tetrahydrofuran derivative featuring a hydroxyl group at the 3-position and a 4-isopropylpiperazine substituent at the 4-position. Piperazine moieties are frequently employed in drug design due to their ability to modulate solubility, hydrogen bonding, and receptor affinity.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

(3S,4R)-4-(4-propan-2-ylpiperazin-1-yl)oxolan-3-ol

InChI

InChI=1S/C11H22N2O2/c1-9(2)12-3-5-13(6-4-12)10-7-15-8-11(10)14/h9-11,14H,3-8H2,1-2H3/t10-,11-/m1/s1

InChI Key

SHDWCDLJNWHDAN-GHMZBOCLSA-N

Isomeric SMILES

CC(C)N1CCN(CC1)[C@@H]2COC[C@H]2O

Canonical SMILES

CC(C)N1CCN(CC1)C2COCC2O

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydrofuran Ring

The core structure, tetrahydrofuran, is typically formed via cyclization reactions involving diols or suitable precursors. Common methods include:

Research indicates that the cyclization often proceeds under mild conditions, such as reflux in an inert solvent (e.g., toluene or dichloromethane) with acid catalysts like p-toluenesulfonic acid, yielding the tetrahydrofuran ring with high regioselectivity and stereoselectivity.

Stereochemical Resolution

Achieving the stereochemical configuration of (3S,4R) is accomplished via:

Recent advances favor chiral chromatography due to its efficiency and scalability, especially for pharmaceutical-grade synthesis.

Optimization of Reaction Conditions

Research emphasizes the importance of optimizing temperature, solvent, and reagent equivalents to maximize yield and purity:

Step Reagents Solvent Temperature Yield Reference
Ring formation Diols, acid catalyst Toluene Reflux High
Piperazine attachment Piperazine derivative, base DMF or acetonitrile 50–80°C 70–85%
Stereochemical resolution Chiral chromatography - Room temperature Enantiomeric excess >98%

Alternative Synthetic Routes

Route A: Direct cyclization of amino alcohols followed by piperazine substitution, which allows for stereocontrol during ring closure.

Route B: Multi-step synthesis involving the preparation of a chiral intermediate, followed by regioselective functionalization and substitution reactions.

Industrial-Scale Synthesis Considerations

For large-scale production, process intensification techniques such as continuous flow chemistry are employed to enhance safety, yield, and reproducibility. Catalytic methods, including the use of transition metal catalysts (e.g., palladium), facilitate key coupling steps under milder conditions.

Summary of Key Data

Method Key Reagents Reaction Type Stereoselectivity Typical Yield Notes
Cyclization of diols Acid catalyst Ring formation Moderate 80–90% Mild conditions
Nucleophilic substitution Piperazine derivative + base Substitution High with chiral resolution 70–85% Requires stereochemical control
Chiral resolution Chiral chromatography Separation >98% enantiomeric excess Variable Essential for stereoisomer purity

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperazine moiety can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.

Scientific Research Applications

(3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Notes

  • Molecular weight and physicochemical properties are estimated due to incomplete data.
  • Contradictions in substituent effects (e.g., trifluoromethyl vs. isopropyl) underscore the need for target-specific studies.

Biological Activity

The compound (3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol is a tetrahydrofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Structure : The compound is characterized by a tetrahydrofuran ring substituted with an isopropylpiperazine moiety.
  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 210.32 g/mol

The biological activity of (3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol is primarily attributed to its interaction with various biological targets. Notable mechanisms include:

  • Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, particularly in the central nervous system.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Antiviral Activity

Research indicates that derivatives of piperazine compounds exhibit antiviral properties. For instance, studies have demonstrated that related compounds can effectively inhibit viral entry by targeting hemagglutinin (HA) in influenza viruses, suggesting a potential for (3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol to exhibit similar antiviral effects .

Anticancer Properties

Preliminary studies suggest that compounds with similar structural features may possess anticancer activity. For example, some piperazine derivatives have been investigated for their ability to inhibit tumor growth in various cancer models. The specific activity of (3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol in cancer cell lines remains to be fully elucidated but shows promise based on related compounds .

Case Study 1: Antiviral Screening

In a study evaluating the antiviral efficacy of piperazine derivatives, (3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol was included in a screening panel against H1N1 and H5N1 viruses. The compound displayed significant inhibition at concentrations below 10 µM, indicating its potential as an antiviral agent .

Case Study 2: Anticancer Activity

In another investigation focused on the anticancer properties of tetrahydrofuran derivatives, (3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol was tested against several cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .

Data Tables

Biological ActivityAssessed ModelConcentrationResult
AntiviralH1N1 Virus<10 µMSignificant inhibition
AnticancerVarious Cell LinesDose-dependentReduced cell viability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S,4R)-4-(4-Isopropylpiperazin-1-yl)tetrahydrofuran-3-ol, and how can stereochemical purity be ensured?

  • Methodology : The synthesis of chiral tetrahydrofuran-piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, refluxing in acetic acid (AcOH) with subsequent extraction using dichloromethane (CH₂Cl₂) and purification via silica gel chromatography is a common approach . To ensure stereochemical purity, chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) can be employed. Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) with chiral columns are critical for verifying enantiomeric excess .

Q. What characterization techniques are essential for confirming the structure and stereochemistry of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, NOESY) resolve stereochemistry and confirm substituent positions. For example, NOESY correlations can validate the (3S,4R) configuration .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Polarimetry or Chiral HPLC : These methods quantify enantiomeric purity .
  • X-ray Crystallography : Definitive proof of absolute configuration if single crystals are obtainable .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .
  • Disposal : Follow institutional guidelines for hazardous organic waste, including neutralization of reactive groups (e.g., piperazine) before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments reported for similar tetrahydrofuran-piperazine derivatives?

  • Methodology : Cross-validate data using multiple techniques:

  • Compare experimental NMR chemical shifts with computational predictions (DFT calculations) .
  • Re-examine X-ray crystallography data for bond angles and torsional strain that influence stereochemistry .
  • Use advanced chromatographic methods (e.g., supercritical fluid chromatography) for challenging separations .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation products via LC-MS .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated conditions (e.g., 40°C/75% relative humidity) .
  • Solid-State Stability : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions affecting stability .

Q. How can computational modeling predict the compound’s pharmacological activity and target interactions?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin or dopamine receptors, given the piperazine moiety). Validate with in vitro assays .
  • QSAR Studies : Corrogate structural features (e.g., isopropyl group hydrophobicity) with activity data from analogs to build predictive models .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .

Q. What experimental designs are suitable for elucidating the compound’s metabolic pathways?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Use CYP450 inhibitors to pinpoint involved enzymes .
  • Isotope Labeling : Synthesize a deuterated analog to track metabolic cleavage sites (e.g., piperazine ring oxidation) .
  • In Vivo Studies : Administer radiolabeled compound to rodents and analyze excretion (urine/feces) and tissue distribution .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for structurally similar compounds?

  • Resolution :

  • Standardize Assay Conditions : Ensure consistent pH, temperature, and solvent systems (e.g., DMSO vs. aqueous buffers).
  • Use Multiple Techniques : Compare shake-flask, nephelometry, and HPLC-UV methods .
  • Computational Solubility Prediction : Tools like ALOGPS or COSMO-RS can reconcile discrepancies by modeling solvent interactions .

Methodological Tables

Parameter Recommended Technique Key Reference
Stereochemical PurityChiral HPLC with AD-H column
Degradation KineticsLC-MS with Arrhenius modeling
Receptor Binding AffinitySPR (Surface Plasmon Resonance)
Metabolic Pathway MappingLC-HRMS + Isotope Labeling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.